![molecular formula C25H35NO4 B5977573 [4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)
[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol
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Overview
Description
[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol is a chemical compound that has shown potential in various scientific research applications. It is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of [4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol is not fully understood. However, it has been suggested that the compound may act as an agonist of the mu-opioid receptor, which is involved in pain regulation. Additionally, it has been suggested that the compound may inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that [4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol has several biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol in lab experiments include its potential as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, the compound has been shown to have moderate to high yield in the synthesis process. The limitations of using this compound in lab experiments include the lack of understanding of its exact mechanism of action and potential side effects.
Future Directions
Possible future directions for research on [4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol include further studies on its mechanism of action and potential side effects. Additionally, the compound could be studied for its potential as a treatment for other disorders, such as neurodegenerative diseases. Further research could also focus on improving the synthesis process to increase the yield and purity of the compound.
Synthesis Methods
The synthesis of [4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol involves several steps. The starting material is 2,4,5-trimethoxybenzyl chloride, which is reacted with piperidine to form the intermediate 1-(2,4,5-trimethoxybenzyl)piperidine. This intermediate is then reacted with 3-phenylpropanol in the presence of a catalyst to form the final product. The yield of the synthesis process is reported to be moderate to high, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
The compound [4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol has been studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[4-(3-phenylpropyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-28-22-17-24(30-3)23(29-2)16-21(22)18-26-14-12-25(19-27,13-15-26)11-7-10-20-8-5-4-6-9-20/h4-6,8-9,16-17,27H,7,10-15,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCNMHNSUGKKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)(CCCC3=CC=CC=C3)CO)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol |
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